molecular formula C15H17Br2NO2 B157857 Bromoxynil octanoate CAS No. 1689-99-2

Bromoxynil octanoate

Cat. No.: B157857
CAS No.: 1689-99-2
M. Wt: 403.11 g/mol
InChI Key: DQKWXTIYGWPGOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromoxynil octanoate primarily targets a key enzyme in plants . This enzyme plays a crucial role in the plant’s ability to produce protein and grow .

Mode of Action

This compound works by inhibiting this key enzyme . This disruption in the plant’s ability to produce protein leads to stunted growth, effectively killing the weeds while leaving crops unharmed . It is also readily absorbed by plant tissue, meaning it can be quickly transported throughout the weed for fast and effective kill .

Biochemical Pathways

The degradation pathway of this compound involves several steps . The first step is the scission of the ester bond to form bromoxynil . Bromoxynil then transforms to 3,5-dibromo-4-hydroxybenzoic acid due to the hydrolysis of nitriles . Finally, debromination results in the formation of 3-bromo-4-hydroxybenzoic acid .

Result of Action

The result of this compound’s action is the effective control of broad-spectrum broad-leaved weeds in a variety of crops . By inhibiting a key enzyme, it disrupts the plant’s ability to grow, leading to the death of the weed .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It has a low potential for leaching to groundwater based on its chemical properties . It is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish and aquatic invertebrates but less so to other aquatic and terrestrial biodiversity .

Biochemical Analysis

Biochemical Properties

Bromoxynil octanoate has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been observed that this compound can be degraded by certain strains of bacteria, such as Pseudoxanthomonas sp. X-1 . This strain encodes enzymes belonging to 778 Enzyme Commission (EC) numbers, including eight genes coding esterase, which leads to the ability of this compound degradation .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Studies are ongoing to understand its effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoxynil octanoate is synthesized through the esterification of bromoxynil with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting bromoxynil with octanoic acid in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature to promote esterification. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) octanoate
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InChI

InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
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InChI Key

DQKWXTIYGWPGOO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
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Molecular Formula

C15H17Br2NO2
Record name BROMOXYNIL OCTANOATE, [SOLID]
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DSSTOX Substance ID

DTXSID7023932
Record name Bromoxynil octanoate
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Molecular Weight

403.11 g/mol
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Physical Description

Bromoxynil octanoate, [solid] appears as a solid. Used as a selective contact herbicide., Solid; [Merck Index] Nearly white crystalline solid; [MSDSonline]
Record name BROMOXYNIL OCTANOATE, [SOLID]
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Flash Point

102 °F, 39 °C (TCC)
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Solubility

In water, 0.08 mg/L at 25 °C, In chloroform 800, xylene, dimethylformamide 700, ethyl acetate 620, cyclohexanone 550, carbon tetrachloride 500, n-propanol 120, acetone, ethanol 100 (all in g/L 20-25 °C)
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Vapor Pressure

0.0000048 [mmHg], 0.64 mPa (4.8X10-6 mm Hg) at 25 °C
Record name Bromoxynil octanoate
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Mechanism of Action

The pricipal action of the benzonitriles is to uncouple oxidative phosphorylation., Bromoxynil octanoate is a fairly potent mitochondrial uncoupler in vitro with a UC50 value in rat liver mitochondria of 3.2 to 5 micro molar... The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxic action.
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Color/Form

Cream, waxy solid, Clear, amber waxy solid

CAS No.

1689-99-2
Record name BROMOXYNIL OCTANOATE, [SOLID]
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Record name Octanoic acid, 2,6-dibromo-4-cyanophenyl ester
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Melting Point

45-46 °C
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Synthesis routes and methods I

Procedure details

To a 1 L flask fitted with a condenser, mechanical stirrer, condenser, gas inlet port, and a sodium hydroxide scrubber was charged 4-hydroxybenzonitrile (62.5 g, 525 mmol), calcium bromide monohydrate (125.9 g, 577 mmol), and water (350 mls). To the resulting suspension was slowly added a 46% w/w sodium hydroxide solution (160 g, 1838 mmol) such that the temperature did not rise above 30° C. Chlorine gas (85 g, 1197 mmol) was bubbled into the suspension at such a rate that the temperature did not rise above 50° C. and that the bromine fumes were not visible. When the chlorine addition was complete, the suspension was stirred for one hour. To the suspension was charged toluene (300 mls), and octanoyl chloride (89.6 g, 551 mmol) was then added to the rapidly-stirred solution over half an hour, while the temperature was kept below 30° C. When addition was complete, stirring was continued for an hour. Stirring was stopped, the phases were separated and the toluene layer was washed with 15% brine solution (200 mls). The toluene layer was dried by azeotropic distillation of water to give 330 g of a brick red solution of bromoxynil octanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
125.9 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
89.6 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 3,5-dibromo-4-hydroxybenzonitrile (27.69 g) sodium hydroxide (4.08 g), sodium chloride (43.4 g) and water (125 ml) was stirred at room temperature for 15 minutes. Toluene (30 ml) and benzyltributyl ammonium chloride (1.57 g) was added, and a solution of octanoyl chloride (17.06 g) in toluene (30 ml) was slowly added to the stirred mixture over a half an hour while the temperature was maintained at 20° C. After addition was completed, the mixture was stirred for 1 hour and the phases allowed to separate. After removing the aqueous phase, the organic phase was washed with water, then with 5% aqueous Na2O3 and again with water. The solution was dried over Na2O3 and evaporated to dryness, yielding 2,6-dibromo-4-cyanophenyl octanoate (40.08 g, 99.5%) as a brown crystalline solid.
Quantity
27.69 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
17.06 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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